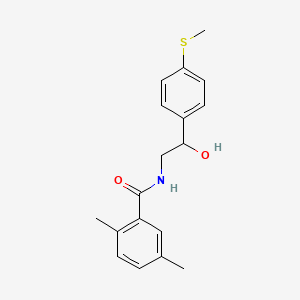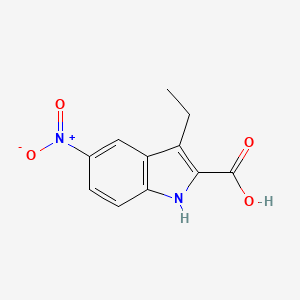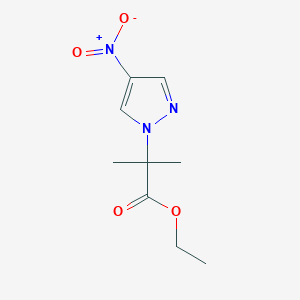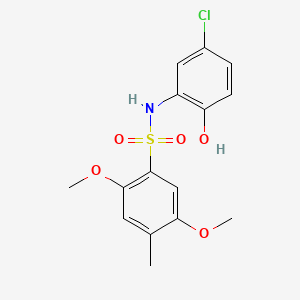![molecular formula C19H17ClN2O3 B2809917 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-48-6](/img/structure/B2809917.png)
2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a basic structure for many pharmaceuticals and other biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Unfortunately, I don’t have access to this information for this compound .Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat similar structure, is used in various gastrointestinal diagnostics and treatments, highlighting the significance of these compounds in medical applications. It aids in radiological identification, facilitates biopsies, and eases endoscopy in upper gastrointestinal hemorrhage, among other uses. It has been found to reduce post-operative vomiting and radiation sickness, showcasing the broad utility of such compounds in addressing a range of health conditions without delving into specific drug dosages or side effects (Pinder et al., 2012).
Anticorrosive Applications
Quinoline derivatives have been recognized for their anticorrosive properties, especially against metallic corrosion, through forming stable chelating complexes with surface metallic atoms. This underscores the versatility of quinoline compounds beyond pharmaceuticals, finding relevance in industrial and environmental applications (Verma, Quraishi, & Ebenso, 2020).
Antiviral and Anticancer Research
Further research on quinoline and quinazoline derivatives has demonstrated their potential in designing effective antiviral and anticancer drugs. These studies emphasize the enormous potential of these compounds in contributing to novel therapeutic strategies against challenging diseases (Mochulskaya, Nosova, & Charushin, 2021).
Optoelectronic Materials
Exploration into quinazoline and pyrimidine derivatives for optoelectronic applications reveals their significance in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. This diversifies the scope of research into these compounds, highlighting their potential in the field of material science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the formation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response .
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPJGQAIHPHJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)



![6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2809841.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)



![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
